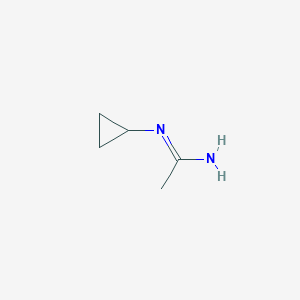

N-cyclopropylacetamidine

Description

N-Cyclopropylacetamidine is an acetamidine derivative characterized by a cyclopropyl substituent attached to the nitrogen atom of the amidine group. Acetamidines are organic compounds with the general structure R1R2NC(=NH)R3, where R groups vary, influencing their chemical reactivity, stability, and applications.

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

N'-cyclopropylethanimidamide |

InChI |

InChI=1S/C5H10N2/c1-4(6)7-5-2-3-5/h5H,2-3H2,1H3,(H2,6,7) |

InChI Key |

WVUIPRKOZAFXQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1CC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropylacetamidine (theoretical structure) with structurally related N,N-dialkylacetamidines and other amidines listed in the provided evidence. Key parameters include substituent groups, molecular weight (calculated), and regulatory status:

*Molecular weights calculated based on substituent atomic masses.

Key Structural and Functional Differences:

- Substituent Effects: N,N-Dimethylacetamidine: Small methyl groups reduce steric hindrance, favoring nucleophilic reactivity. Commonly used in organic synthesis . N-Cyclopropylacetamidine: The cyclopropyl ring introduces angle strain, which may accelerate ring-opening reactions or stabilize transition states in catalysis.

- Regulatory Status: N,N-Dimethylacetamidine and related dialkyl derivatives are controlled under export regulations, suggesting their use in controlled applications (e.g., precursor chemicals) . N-(cyclopropylmethyl)-2-(methylamino)acetamide is documented in safety data sheets, highlighting handling precautions for industrial or laboratory use .

Reactivity and Stability:

- N,N-Dialkylacetamidines : These compounds exhibit strong basicity due to the amidine group’s resonance stabilization. Dimethyl derivatives are often employed as ligands or intermediates in pharmaceutical synthesis .

- However, strained rings may also increase susceptibility to ring-opening under acidic conditions.

Industrial and Regulatory Insights:

- Safety data for N-(cyclopropylmethyl)-2-(methylamino)acetamide emphasize respiratory and dermal protection, reflecting standard precautions for amidine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.